molecular formula C16H11Cl2FN2O3S B2612973 2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1259198-11-2

2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2612973
CAS No.: 1259198-11-2
M. Wt: 401.23
InChI Key: CIMRRFAHYINJNY-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide is a complex organic compound characterized by its unique structural components, including a pyridine ring, sulfonamide group, and various substituents such as chlorine, fluorine, and furan

Properties

IUPAC Name

2,6-dichloro-N-(4-fluorophenyl)-N-(furan-2-ylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN2O3S/c17-15-8-7-14(16(18)20-15)25(22,23)21(10-13-2-1-9-24-13)12-5-3-11(19)4-6-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMRRFAHYINJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a pyridine derivative, chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 6 positions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyridine with a sulfonyl chloride derivative under basic conditions, often using a base like triethylamine.

    Substitution with 4-Fluorophenyl and Furan-2-ylmethyl Groups: The final step involves nucleophilic substitution reactions where the 4-fluorophenyl and furan-2-ylmethyl groups are introduced. This can be achieved using appropriate nucleophiles and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s sulfonamide group is of particular interest due to its presence in many pharmacologically active molecules. Researchers may explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its unique properties might be leveraged in the development of new polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine-3-sulfonamide: Lacks the 4-fluorophenyl and furan-2-ylmethyl groups, making it less complex.

    N-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide: Similar but without the chlorine atoms on the pyridine ring.

    2,6-Dichloro-N-phenylpyridine-3-sulfonamide: Similar but lacks the furan-2-ylmethyl group.

Uniqueness

2,6-Dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (chlorine, fluorine) and electron-donating (furan) groups allows for versatile reactivity and potential interactions with various molecular targets.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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